RG108, also known as N-Phthalyl-L-tryptophan, is a non-nucleoside small molecule that acts as a DNA methyltransferase (DNMT) inhibitor. [] Its primary role in scientific research involves the study of epigenetic modifications, specifically DNA methylation, and their impact on various biological processes. Unlike nucleoside DNMT inhibitors, RG108 does not require integration into the DNA of dividing cells for its activity. [] It has been used extensively in vitro and in vivo to investigate the role of DNA methylation in gene expression, cell differentiation, disease development, and potential therapeutic applications.
RG108 is derived from a phthalic acid derivative and is specifically designed to inhibit DNA methyltransferases, enzymes responsible for adding methyl groups to DNA, which can lead to gene silencing. Its classification as an epigenetic modifier positions it as a promising candidate for therapeutic applications in oncology, particularly in the reactivation of silenced tumor suppressor genes .
In the second step, RG108 is synthesized by reacting the intermediate with L-tryptophan under basic conditions using sodium carbonate in a water/acetonitrile mixture. The reaction is followed by acidification with hydrochloric acid, extraction with ethyl acetate, and evaporation of the solvent, resulting in a final yield of 100%. The purity and identity of RG108 are confirmed through mass spectrometry and nuclear magnetic resonance spectroscopy .
The molecular structure of RG108 is characterized by its core phthaloyl group linked to an L-tryptophan moiety. This structure allows RG108 to interact effectively with DNA methyltransferases. Key structural features include:
The detailed molecular formula for RG108 is CHNO, and its molecular weight is approximately 244.24 g/mol. The compound exists as a yellow powder and is soluble in dimethyl sulfoxide .
RG108 primarily acts as an inhibitor of DNA methyltransferases, preventing the transfer of methyl groups from S-adenosylmethionine to cytosine residues in DNA. In vitro studies have demonstrated that RG108 can induce demethylation of genomic DNA at low micromolar concentrations without cytotoxic effects. Specifically, RG108 has been shown to reactivate epigenetically silenced tumor suppressor genes while leaving centromeric satellite sequences unaffected .
RG108 inhibits DNA methyltransferases by binding to their active sites, thereby blocking the methylation process that leads to gene silencing. Unlike traditional inhibitors that may cause covalent modifications or enzyme trapping, RG108 operates through non-covalent interactions, allowing for reversible inhibition.
The mechanism involves:
RG108 has several significant applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2